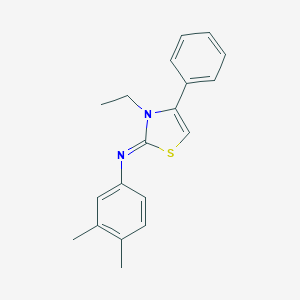![molecular formula C18H24N2O3SSi B389165 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B389165.png)
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylethanone moiety, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Formation of the Phenylethanone Moiety: The phenylethanone part is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
科学研究应用
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmac
属性
分子式 |
C18H24N2O3SSi |
|---|---|
分子量 |
376.5g/mol |
IUPAC 名称 |
2-[4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H24N2O3SSi/c1-25(2,3)11-7-10-14-16(22)19-18(20-17(14)23)24-12-15(21)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H2,19,20,22,23) |
InChI 键 |
OAZKXRPZUOBWOY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
手性 SMILES |
C[Si](C)(C)CCCC1=C(N=C(N=C1O)SCC(=O)C2=CC=CC=C2)O |
规范 SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
![(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389086.png)
![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)
![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389093.png)



![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-chlorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389103.png)
![2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)

